2-(Methylthio)ethyl acetate

Beschreibung

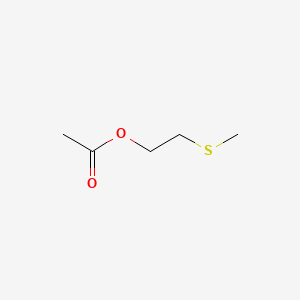

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-methylsulfanylethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-5(6)7-3-4-8-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQIKBSVHIBIPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009988 | |

| Record name | 2-(Methylthio)ethanol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Sweet rancid meat-like aroma | |

| Record name | 2-(Methylthio)ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(Methylthio)ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.056-1.076 (20°) | |

| Record name | 2-(Methylthio)ethyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1891/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5862-47-5 | |

| Record name | 2-(Methylthio)ethyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005862475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylthio)ethanol, 1-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(METHYLTHIO)ETHYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/209Q6G4O2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Organosulfur Chemistry and Ester Chemistry

2-(Methylthio)ethyl acetate (B1210297), with the chemical formula C5H10O2S, is an organic compound that integrates functional groups from both organosulfur and ester chemistries. nih.govnist.gov Its structure features a methylthio group (CH3S-) attached to an ethyl acetate backbone. nih.govontosight.ai This unique combination of a sulfur-containing moiety and an ester group imparts characteristic physical and chemical properties to the molecule. ontosight.ai

From the perspective of organosulfur chemistry, the presence of the methylthio group is significant. Organosulfur compounds are known for their diverse and sometimes potent aromas, and they play crucial roles in the flavor and fragrance industry. thegoodscentscompany.com The sulfur atom in 2-(methylthio)ethyl acetate influences its reactivity and is a key contributor to its distinct scent profile. fragranceu.com

Significance in Chemical Sciences and Applied Fields

The primary significance of 2-(methylthio)ethyl acetate (B1210297) lies in its application as a flavoring agent in the food industry and as a fragrance component in various consumer products. ontosight.ai Its characteristic aroma is described as tropical, with notes of melon, sweetness, and a hint of rancid meatiness. fragranceu.comperfumerflavorist.com This complex scent profile makes it a valuable ingredient for creating specific flavor and fragrance formulations. ontosight.ai

The Flavor and Extract Manufacturers Association (FEMA) has assigned it FEMA number 4560, and it is recognized as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govfao.org It is found naturally in some fruits, such as apples and melons, as well as in apple brandy. thegoodscentscompany.comperfumerflavorist.com In applied settings, it is used in beverages, fruit ices, gelatin puddings, and even in fish and meat products to impart specific flavor notes. thegoodscentscompany.comfragranceu.com

Beyond its role in the flavor and fragrance industry, 2-(methylthio)ethyl acetate and related compounds are of interest in analytical chemistry. For instance, the related compound ethyl (methylthio)acetate is used as an internal standard in the gas chromatographic analysis of volatile sulfur compounds in beverages like wine. chemicalbook.comcore.ac.uk

Current State of Research and Knowledge Gaps

Current research on 2-(methylthio)ethyl acetate (B1210297) is largely focused on its application and analysis as a flavor and fragrance compound. Studies have identified its presence in various natural sources and have characterized its organoleptic properties. fragranceu.comperfumerflavorist.com Analytical methods, primarily gas chromatography-mass spectrometry (GC-MS), are well-established for its detection and quantification. core.ac.uk

However, there appear to be knowledge gaps in other areas of its chemistry. While its synthesis is understood, there is limited publicly available research on novel or optimized synthetic routes. google.com Deeper investigations into its reaction mechanisms and the synthesis of related novel compounds could be a fruitful area for future research. Furthermore, while its use as a flavoring agent is established, comprehensive studies on its interactions with other food matrix components and its stability under various processing conditions are not extensively documented in the available literature.

Overview of Research Perspectives and Methodologies

Development of Synthetic Methodologies for this compound

The preparation of this compound is centered on the formation of its two key functional groups: the thioether and the ester. Methodologies can be categorized by the sequence and nature of these bond-forming reactions.

Direct Synthetic Approaches

Direct synthesis of this compound most commonly involves the esterification of its corresponding alcohol, 2-(methylthio)ethanol (B31312). This precursor contains the pre-formed carbon-sulfur-carbon linkage and is commercially available. chemicalbook.com The esterification is a standard transformation where the hydroxyl group of 2-(methylthio)ethanol reacts with an acetylating agent.

Common acetylating agents for this conversion include:

Acetyl Chloride: A vigorous reaction that produces the ester and hydrogen chloride gas.

Acetic Anhydride: A less reactive alternative, often used with a catalyst such as pyridine (B92270) or a solid acid, which yields the ester and acetic acid as a byproduct.

This approach is efficient as it builds upon a readily accessible starting material. chemicalbook.com

Esterification and Thioether Formation Routes

The synthesis can be approached by forming the ester and thioether linkages in separate steps. This provides flexibility in the choice of starting materials.

Route 1: Thioether Formation Followed by Esterification This is the most prevalent strategy, as outlined in the direct synthetic approach. It begins with the synthesis of the key intermediate, 2-(methylthio)ethanol. This alcohol can be prepared through several methods, including the reaction of sodium thiomethoxide with 2-chloroethanol. chemicalbook.com Once the 2-(methylthio)ethanol is obtained and purified, it undergoes esterification as described previously. chemicalbook.comsemanticscholar.org

Route 2: Ester Formation Followed by Thioether Formation An alternative pathway involves creating the acetate structure first, followed by the introduction of the methylthio group. This can be achieved by reacting a 2-haloethyl acetate, such as 2-bromoethyl acetate or 2-chloroethyl acetate, with a source of the methylthiolate anion (CH₃S⁻), like sodium thiomethoxide. The thiolate anion acts as a nucleophile, displacing the halide to form the thioether bond and yield the final product.

A summary of these primary synthetic routes is presented below.

| Route | Starting Materials | Key Transformation | Description |

| Direct Esterification | 2-(Methylthio)ethanol, Acetic Anhydride/Acetyl Chloride | Esterification | The most common and direct method, involving the acetylation of the pre-formed thioether alcohol. |

| Thioether Formation First | 2-Chloroethanol, Sodium Thiomethoxide | Nucleophilic Substitution | Synthesis of the 2-(methylthio)ethanol intermediate, which is subsequently esterified. chemicalbook.com |

| Ester Formation First | 2-Bromoethyl Acetate, Sodium Thiomethoxide | Nucleophilic Substitution | Introduction of the methylthio group onto a pre-existing acetate backbone by displacing a halide. |

Co-production Methodologies (e.g., from Methionine)

An innovative approach involves the co-production of this compound alongside other valuable chemicals from a single, readily available precursor like methionine. A patented method describes a process that uses methionine and a halogenated acetic acid (such as chloroacetic acid) as primary raw materials. google.com

The process unfolds in two main stages:

Reaction: Methionine is reacted with a halogenated acetic acid in water. This step produces a mixture containing a key intermediate, homoserine lactone hydrohalide. google.com

Separation and Esterification: The homoserine lactone hydrohalide is removed by filtration. The remaining filtrate, which contains the precursors for the other products, is then subjected to esterification. This final step yields both methylthio acetate and thiodiacetic acid diester. google.com

This methodology is notable for its atom economy, converting a single biological amino acid into three distinct and commercially useful chemical products simultaneously. google.com

| Input Raw Materials | Products | Reference |

| Methionine, Halogenated Acetic Acid, Alcohol | This compound, Thiodiacetic Acid Diester, Homoserine Lactone Hydrohalide | google.com |

Utilization of this compound as a Synthetic Building Block

While primarily known as a flavor ingredient, the functional groups of this compound allow it to serve as a versatile building block in organic synthesis. nih.govclearsynth.com

Applications in Complex Molecule Construction

Though specific examples of its direct incorporation into complex pharmaceutical or natural product syntheses are not extensively documented in academic literature, its constituent parts are found in more complex structures. The thioether-ethanol scaffold, obtainable from the hydrolysis of this compound, is a recurring motif. For instance, the related monomer 2-(methylthio)ethyl glycidyl (B131873) ether has been used to create functional polymers. acs.org The reactivity of the thioether allows for further transformations, making it a handle for building molecular complexity.

Role in the Synthesis of Specialty Chemicals and Useful Scaffolds

The utility of this compound as a synthetic building block stems from the reactivity of its thioether and ester functionalities. These groups can be selectively modified to create new molecules and chemical scaffolds.

Oxidation of the Thioether: The sulfur atom in the methylthio group can be selectively oxidized to form a sulfoxide (B87167) and subsequently a sulfone. This transformation is significant because it changes the polarity, solubility, and electronic properties of the molecule. The resulting sulfoxides and sulfones are themselves valuable functional groups in organic synthesis. For example, the oxidation of related thioether-containing polymers is a key step in creating oxidation-responsive materials. acs.org

Ester Hydrolysis and Modification: The ester group can be easily hydrolyzed under acidic or basic conditions to yield 2-(methylthio)ethanol and an acetate salt. This allows the 2-(methylthio)ethyl group to be used as a protecting group for a carboxylic acid, or it can be a means to release the 2-(methylthio)ethanol alcohol, which is a useful intermediate for other reactions. chemicalbook.com The ester can also undergo transesterification with other alcohols to generate different ester derivatives.

The chemical versatility of this compound makes it a useful intermediate for creating a variety of specialty chemicals, even if its primary commercial application remains in the flavor industry. nih.govbiosynth.com

Integration into Cycloaddition and Ring-Opening Polymerization Reactions

While this compound itself is not a primary monomer for polymerization, its structural motifs are incorporated into polymers through various advanced synthetic strategies. The thioether and ester functionalities allow for its derivatives to be integrated into complex macromolecular architectures via cycloaddition and ring-opening polymerization (ROP) pathways.

Cycloaddition Reactions: The 2-(methylthio)ethyl group has been successfully incorporated into molecules that participate in cycloaddition reactions. For instance, azlactones derived from α-amino acids containing a 2-(methylthio)ethyl side chain readily undergo organocatalytic stereoselective [8+2] cycloaddition reactions with tropones. chinesechemsoc.org This demonstrates the compatibility of the 2-(methylthio)ethyl moiety with complex, multi-step reaction sequences leading to intricate cyclic systems. Similarly, ketene-N,S-acetals with methylthio groups engage in [4+2] cycloaddition reactions with 1,2,4,5-tetrazines. sci-hub.se These examples highlight the utility of the thioether group in guiding the regioselectivity and reactivity of cycloaddition partners.

Ring-Opening Polymerization (ROP): The synthesis of polymers containing thioether linkages, known as poly(thioether)s, is a significant area of materials science. mdpi.comtandfonline.com Although direct ROP of a monomer like this compound is not common, related structures are pivotal. For example, 2-(methylthio)ethylamine (B103984) can be used to synthesize N-substituted N-carboxyanhydrides (NCAs), which then undergo ring-opening polymerization. rsc.org

Furthermore, derivatives of 2-(methylthio)ethanol, the reduction product of this compound, are used as ligands for metal catalysts in ring-opening copolymerizations (ROCOP). Schiff-base ligands derived from 2-(methylthio)ethylamine and various salicylaldehydes form nickel(II) complexes that are effective catalysts for the ROCOP of epoxides and cyclic anhydrides, producing polyesters. researchgate.net The thioether group in these ligands plays a crucial role in coordinating the metal center and influencing the catalytic activity.

Another relevant pathway involves the ring-opening of heterocyclic monomers containing the thioether linkage. For example, KOt-Bu can promote the selective ring-opening N-alkylation of 2-(methylthio)-4,5-dihydrothiazole with benzyl (B1604629) halides, providing a route to N-substituted thiazolidinones. beilstein-journals.org This reaction underscores the reactivity of cyclic systems bearing the methylthio group, a key structural feature of this compound's derivatives.

Chemical Transformations and Derivatization Reactions

The bifunctional nature of this compound, containing both a thioether and an ester group, allows for a range of selective chemical transformations and derivatizations.

Oxidation Reactions of the Thioether Moiety (e.g., to Sulfoxide or Sulfone)

The sulfur atom in the thioether group of this compound is susceptible to oxidation, typically yielding the corresponding sulfoxide and, under more stringent conditions, the sulfone. This transformation is of significant interest, particularly in the context of creating stimuli-responsive materials, as the change in the oxidation state of sulfur dramatically alters the polarity and chemical properties of the molecule.

The oxidation is commonly achieved using various oxidizing agents. Hydrogen peroxide (H₂O₂) is a frequently used oxidant. acs.org The mechanism of thioether oxidation by H₂O₂ is proposed to involve a nucleophilic attack of the sulfur atom on the peroxide oxygen. nih.gov The rate of this reaction can be influenced by the electronic and steric environment around the sulfur atom. nih.gov

Studies on the chemoselective oxidation of related molecules, such as 2-(methylthio)ethanol, have shown that the thioether can be selectively oxidized to the sulfoxide without affecting other functional groups like alcohols. academie-sciences.fr This is typically achieved using a catalyst, such as H-ZSM5 zeolite, under mild, solvent-free conditions with aqueous H₂O₂. academie-sciences.fr This high chemoselectivity suggests that the thioether in this compound can be oxidized while leaving the ester group intact.

The reaction can be summarized as follows: CH₃SCH₂CH₂OC(O)CH₃ + [O] → CH₃S(O)CH₂CH₂OC(O)CH₃ (Sulfoxide) CH₃S(O)CH₂CH₂OC(O)CH₃ + [O] → CH₃S(O)₂CH₂CH₂OC(O)CH₃ (Sulfone)

A variety of reagents and catalytic systems have been developed for this transformation, as detailed in the table below. organic-chemistry.org

| Catalyst/Reagent | Oxidant | Product | Key Features |

| H-ZSM5 Zeolite | 30% H₂O₂ | Sulfoxide | High chemoselectivity, mild conditions, reusable catalyst. academie-sciences.fr |

| Tantalum Carbide (TaC) | 30% H₂O₂ | Sulfoxide | High yield and selectivity for sulfoxide. organic-chemistry.org |

| Niobium Carbide (NbC) | 30% H₂O₂ | Sulfone | High yield and selectivity for sulfone. organic-chemistry.org |

| NaNO₂ / O₂ | O₂ | Sulfoxide | Metal-free, aerobic oxidation under mild conditions. mdpi.com |

| Ozone (O₃) / Acetic Anhydride | O₃ | α-acetoxylated thioether | Pummerer-like rearrangement via a putative ozonide acetate intermediate. acs.org |

Reduction Reactions of the Ester Group

The ester functionality of this compound can be readily reduced to a primary alcohol, yielding 2-(methylthio)ethanol. This is a standard transformation in organic synthesis, typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is immediately reduced further to the primary alcohol. libretexts.orglibretexts.org An acidic workup is then used to protonate the resulting alkoxide.

Reaction Scheme:

CH₃SCH₂CH₂OC(O)CH₃ + LiAlH₄ → [Intermediate Alkoxide]

[Intermediate Alkoxide] + H₃O⁺ → CH₃SCH₂CH₂OH + CH₃CH₂OH

The synthesis of isotopically labeled 2-(methylthio)[1-¹³C]ethanol has been described, starting from a labeled acetate precursor, demonstrating the feasibility of this reduction. rsc.org The product of this reduction, 2-(methylthio)ethanol, is a valuable synthetic intermediate itself. chemicalbook.comthermofisher.com

| Reducing Agent | Product | Mechanism |

| Lithium Aluminum Hydride (LiAlH₄) | 2-(Methylthio)ethanol | Nucleophilic acyl substitution followed by reduction of the intermediate aldehyde. libretexts.orglibretexts.org |

| Diisobutylaluminum Hydride (DIBAL-H) | 2-(Methylthio)ethyl Aldehyde (intermediate) | Can be used to isolate the intermediate aldehyde if used in stoichiometric amounts at low temperature. libretexts.org |

Hydrolytic Transformations

This compound can undergo hydrolysis, cleaving the ester bond to yield acetic acid and 2-(methylthio)ethanol. This reaction can be catalyzed by either acid or base. fiveable.medalalinstitute.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The reaction is reversible and is essentially the reverse of Fischer esterification. libretexts.orgdalalinstitute.com

Mechanism:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water to form a tetrahedral intermediate.

Proton transfer and elimination of 2-(methylthio)ethanol.

Deprotonation to yield acetic acid. libretexts.org

Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521) (NaOH), the hydrolysis is irreversible. The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com The elimination of the 2-(methylthio)ethoxide ion yields acetic acid, which is immediately deprotonated by the alkoxide or another equivalent of base to form the carboxylate salt. libretexts.orgmasterorganicchemistry.com An acidic workup is required to obtain the free carboxylic acid.

The stability of related poly(β-thioether ester)s to hydrolysis has been investigated, showing that these materials are generally stable under neutral conditions but can be degraded in acidic or basic solutions. acs.orgnih.gov The rate of hydrolysis can be influenced by pH and temperature. nih.govresearchgate.net

Other Functional Group Interconversions and Derivatization Approaches

Beyond oxidation, reduction, and hydrolysis, this compound can undergo other transformations that leverage its unique structure.

An important reaction is the direct substitution of the acetate group. An efficient method for synthesizing various thioethers involves the indium triiodide (InI₃)-catalyzed reaction of alkyl acetates with thiosilanes. organic-chemistry.orgorganic-chemistry.org This methodology allows for the acetoxy group to be replaced by a different thioalkyl or thioaryl group, demonstrating a powerful functional group interconversion.

Reaction Example: CH₃SCH₂CH₂OC(O)CH₃ + R-SSi(CH₃)₃ --(InI₃ catalyst)--> CH₃SCH₂CH₂S-R + (CH₃)₃SiOC(O)CH₃

While the ester is generally a stable functional group, the thioether moiety can also direct reactivity. For instance, the conversion of the corresponding alcohol, 2-(methylthio)ethanol, into 1-chloro-2-(methylthio)ethane proceeds with rearrangement via a cyclic 1-methylthiiranium ion intermediate. rsc.org This indicates that activation of the group at the 2-position (e.g., a hydroxyl or a derivative) can lead to participation by the neighboring sulfur atom, a key mechanistic pathway for this class of compounds.

Mechanistic Elucidation of Synthetic and Transformational Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Oxidation Mechanism: The oxidation of thioethers to sulfoxides by peroxides like H₂O₂ is understood to proceed via nucleophilic attack of the sulfur lone pair on an electrophilic oxygen atom, forming a thioether-peroxide adduct. nih.gov This is followed by the transfer of the oxygen atom to the sulfur and the departure of a water molecule. For more complex oxidations, such as the Pummerer-like reaction with ozone and acetic anhydride, the mechanism is proposed to involve the formation of a linear ozonide acetate intermediate which then rearranges. acs.org

Hydrolysis and Reduction Mechanisms: The mechanisms for ester hydrolysis and reduction are well-established in organic chemistry.

Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, enhancing its electrophilicity before attack by a weak nucleophile (water). All steps are generally reversible. libretexts.orgdalalinstitute.com

Base-promoted hydrolysis (saponification) involves the direct attack of a strong nucleophile (hydroxide ion) on the carbonyl carbon. The final deprotonation of the resulting carboxylic acid drives the reaction to completion, making it irreversible. libretexts.orgmasterorganicchemistry.com

Ester reduction with LiAlH₄ proceeds through a nucleophilic acyl substitution where a hydride ion replaces the alkoxy group, forming an aldehyde intermediate that is subsequently reduced to the primary alcohol. libretexts.org

Neighboring Group Participation: A significant mechanistic feature for derivatives of this compound is the potential for neighboring group participation by the sulfur atom. In the conversion of 2-(methylthio)ethanol to 1-chloro-2-(methylthio)ethane, the reaction proceeds through a cyclic 1-methylthiiranium ion intermediate. rsc.org After the hydroxyl group is activated (e.g., by conversion to a good leaving group), the sulfur atom attacks the adjacent carbon, displacing the leaving group to form the stable three-membered ring. This thiiranium ion is then opened by the attack of a nucleophile (e.g., chloride), leading to a mixture of products if the two carbons of the ring are not identical. rsc.org This pathway is a powerful tool for understanding and predicting the reactivity of 2-substituted ethyl methyl sulfides.

Investigation of Reaction Intermediates and Transition States

The synthesis of this compound can be achieved through various chemical and biochemical pathways. The nature of the reaction intermediates and transition states is highly dependent on the chosen synthetic route.

One common method for the synthesis of esters is the Fischer esterification of a carboxylic acid with an alcohol under acidic catalysis. In the case of this compound, this would involve the reaction of acetic acid with 2-(methylthio)ethanol. The reaction mechanism proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of acetic acid, activating it towards nucleophilic attack by the hydroxyl group of 2-(methylthio)ethanol. This results in the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule leads to the protonated ester, which is then deprotonated to yield the final product, this compound. The transition states in this reaction involve the formation and breakdown of the tetrahedral intermediate.

Alternatively, this compound can be synthesized via nucleophilic substitution of a haloacetate with a methylthiolate. For instance, the reaction of ethyl bromoacetate (B1195939) with sodium methylthiolate. This is an SN2 reaction where the thiolate anion acts as the nucleophile, attacking the carbon atom bearing the bromine atom. The transition state for this reaction is a trigonal bipyramidal arrangement where the C-Br bond is partially broken and the C-S bond is partially formed.

In a different approach, the reaction of dialkyl sulfides with chlorine at low temperatures can form stable complexes which then react with other molecules. While not a direct synthesis of this compound, this indicates the potential for forming reactive sulfur-containing intermediates that could be further elaborated. chemeo.com

Biochemically, the formation of this compound has been observed in melons, catalyzed by alcohol acyltransferases (AATs). nih.gov In this enzymatic reaction, the proposed intermediates are enzyme-substrate complexes. The alcohol, 2-(methylthio)ethanol, and an acyl-CoA, likely acetyl-CoA, bind to the active site of the AAT enzyme. The reaction proceeds through a ternary complex involving the enzyme and both substrates. The transition state is stabilized by the enzyme's active site, facilitating the transfer of the acetyl group to the alcohol.

A Russian patent describes a method for producing a related compound, 2-(methylthio)-4-(4-nitrophenyl)-6-ethyl-1,3,5-triazine, by reacting 4-hydroxy-5-methyl-2-(4-nitrophenyl)-6H-1,3-oxazin-6-one with S-methylisothiourea. goettingen-research-online.de While the final product is different, this reaction highlights the use of S-methylated sulfur compounds as building blocks, suggesting that similar strategies could be employed where a reactive intermediate is formed from the S-methylated precursor.

Kinetic and Thermodynamic Considerations of Synthetic Processes

The kinetics and thermodynamics of the synthesis of this compound are crucial for optimizing reaction conditions and yield.

In the context of enzymatic synthesis in melons, the activity of different recombinant alcohol acyltransferases (AATs) for the formation of this compound has been studied. It was found that three different AATs (Cm-AAT1, Cm-AAT3, and Cm-AAT4) were all capable of synthesizing this compound, with activities ranging from approximately 10 to 60 pkat (mg of protein)⁻¹. nih.gov This indicates that the rate of formation is dependent on the specific enzyme catalyst used.

| Enzyme | Activity for this compound formation (pkat/mg protein) |

| Cm-AAT1 | ~60 |

| Cm-AAT3 | ~15 |

| Cm-AAT4 | ~10 |

This table presents the approximate activities of different melon AATs in the synthesis of this compound, based on graphical data. nih.gov

Thermodynamic data for this compound is available from chemical databases. These properties are essential for understanding the energy changes associated with its formation and for process design.

| Property | Value |

| Molecular Weight | 134.20 g/mol |

| Boiling Point | 165 °C |

| Density | 1.044 g/cm³ |

| Flash Point | 59.4 °C |

| Enthalpy of Vaporization (ΔvapH°) | Not available |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Not available |

| Standard Enthalpy of Formation (ΔfH°gas) | Not available |

The Fischer esterification is a reversible reaction, and its equilibrium position is governed by the relative stabilities of the reactants and products. The removal of water as it is formed can drive the reaction towards the product side, in accordance with Le Chatelier's principle. The thermodynamics of this process for this compound would be similar to other esterifications, with the enthalpy of reaction being a key parameter. While specific values for this compound were not found, esterification reactions are typically slightly exothermic.

Stereochemical Control in Derivatization Reactions

The derivatization of this compound can potentially lead to the formation of new stereocenters. Controlling the stereochemistry of these reactions is a significant aspect of modern organic synthesis, particularly for the preparation of chiral molecules with specific biological activities.

The sulfur atom in this compound is a potential site for stereoselective reactions. Oxidation of the methylthio group to a sulfoxide would create a chiral center at the sulfur atom. The stereoselective synthesis of chiral sulfoxides is a well-established field, often employing chiral oxidizing agents or metal complexes with chiral ligands to control the stereochemical outcome. A comprehensive review on the stereoselective synthesis of chiral sulfinyl compounds highlights various methods that could be applicable to the oxidation of this compound. rsc.org For instance, the use of modified Sharpless asymmetric epoxidation conditions or chiral oxaziridines can afford sulfoxides with high enantiomeric excess.

Another point of potential stereochemical control is the α-carbon to the ester group. While this compound itself does not have a chiral center at this position, its enolate or related derivatives can undergo stereoselective reactions. For example, the deprotonation of the α-carbon followed by reaction with an electrophile could, in principle, be controlled by the use of a chiral base or a chiral auxiliary attached to the ester group. The use of chiral auxiliaries, such as Evans oxazolidinones, is a common strategy to induce stereoselectivity in alkylation and aldol (B89426) reactions of carbonyl compounds. wikipedia.org

A thesis from the University of Bath describes the use of pyran building blocks for stereochemical control in the synthesis of complex molecules, and mentions a compound containing a "-(2-(methylthio)ethyl)-" moiety. biosynth.com This suggests that the principles of using cyclic templates to control stereochemistry could be applied to reactions involving derivatives of this compound.

Furthermore, a patent details the synthesis of N-methyl-3R-(2-methylthiophenoxy)-3-phenylpropylamine, which involves the creation of a chiral center. chemeo.com Although this is not a direct derivatization of this compound, it demonstrates that stereochemical control in molecules containing a methylthio group is achievable and of interest in the synthesis of pharmaceutically relevant compounds.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of this compound, enabling its effective separation and quantification. Gas chromatography, in particular, serves as a cornerstone technique.

Gas Chromatography (GC) Method Development and Optimization

The development of robust Gas Chromatography (GC) methods is essential for the accurate analysis of this compound. Key to this is the optimization of various parameters to ensure reliable and repeatable results. This includes selecting the appropriate capillary column, such as a DB-Waxetr column, and optimizing the oven temperature program. nih.gov For instance, a typical program might start at 40°C for 5 minutes and then increase to 230°C at a rate of 6°C per minute. nih.gov The choice of carrier gas, like helium or hydrogen, and its flow rate are also critical considerations. nih.govhpst.cz Method optimization often involves a systematic approach, such as using a Box-Behnken design, to fine-tune parameters like extraction temperature and time to maximize analytical sensitivity and efficiency. nih.gov Furthermore, the injector temperature and mode (e.g., splitless) are adjusted to ensure efficient transfer of the analyte onto the column. nih.gov

Coupling GC with Mass Spectrometry (GC-MS) for Identification and Profiling

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful technique for both the identification and profiling of this compound in various samples. semanticscholar.org This hyphenated technique provides not only the retention time of the compound from the GC but also its mass spectrum from the MS, which serves as a chemical fingerprint. scispace.com The identification of this compound is typically achieved by comparing its obtained mass spectrum with established libraries such as the National Institute of Standards and Technology (NIST) database. scispace.comucp.pt GC-MS has been successfully employed to identify this compound in a variety of matrices, including fruits and wines. hmdb.canih.govresearchgate.net The selection of the appropriate ionization mode, commonly electron ionization (EI) at 70 eV, is crucial for generating reproducible mass spectra. researchgate.net

Kovats retention indices are also a valuable tool in the identification of this compound, providing an additional layer of confirmation alongside mass spectral data. nih.govnist.gov These indices are determined by comparing the retention time of the analyte to those of a series of n-alkanes. The NIST Mass Spectrometry Data Center provides a collection of Kovats retention indices for this compound on standard polar columns, with reported values including 1505, 1502, 1464, 1503, 1538, 1490, and 1487. nih.govnist.gov

Application of Advanced GC-MS Techniques (e.g., HS-SPME-GC×GC-TOF-MS)

For the analysis of complex volatile profiles where this compound may be a minor component, advanced techniques such as headspace solid-phase microextraction (HS-SPME) coupled with comprehensive two-dimensional gas chromatography-time-of-flight mass spectrometry (GC×GC-TOF-MS) offer superior performance. mdpi.comnih.gov HS-SPME is a solvent-free extraction method that is particularly effective for concentrating volatile and semi-volatile compounds from a sample's headspace before injection into the GC system. fmach.itscielo.org.pe The choice of SPME fiber, such as DVB/CAR/PDMS, is critical for the efficient extraction of target analytes. mdpi.comscielo.org.pe

GC×GC-TOF-MS provides significantly enhanced peak capacity and sensitivity compared to conventional one-dimensional GC-MS. mdpi.com This is achieved by subjecting the effluent from the primary GC column to a second, shorter column with a different stationary phase, resulting in a two-dimensional separation. This technique has been instrumental in the in-depth characterization of volatile compounds in complex samples like wine and pears, allowing for the detection of over a thousand compounds in some cases. mdpi.comnih.gov The high data acquisition speed of the TOF-MS is essential to capture the narrow peaks generated by the second dimension separation. mdpi.com

Utilization of Column Chromatography for Purification and Analysis

Column chromatography is a widely used preparative technique for the purification of this compound from reaction mixtures. udayton.eduoup.comscispace.com This method involves passing the crude product through a column packed with a stationary phase, typically silica (B1680970) gel. udayton.eduoup.com A solvent system, or eluent, is then passed through the column to separate the components based on their differential adsorption to the stationary phase. scispace.com The choice of eluent, often a mixture of solvents like ethyl acetate and hexane, is crucial for achieving effective separation. udayton.eduscispace.com The progress of the separation can be monitored, and fractions containing the purified compound are collected for further analysis or use. rsc.org

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique frequently employed to monitor the progress of chemical reactions that produce this compound and to assess the purity of the resulting product. udayton.edugoogle.com A small amount of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, such as silica gel. mit.edu The plate is then developed in a chamber containing a suitable solvent system. mit.edu By comparing the spot of the reaction mixture to that of the starting material, the progression of the reaction can be visualized. mit.edu The purity of the final product can also be estimated by the presence of a single spot. journals.co.za

Spectroscopic Analyses for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound. semanticscholar.org Both ¹H and ¹³C NMR are utilized to map out the carbon-hydrogen framework of the molecule. semanticscholar.orgresearchgate.net In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the proton signals provide information about their chemical environment and neighboring protons. For instance, a typical ¹H NMR spectrum of a related compound, benzyl N-2-(methylthio)ethyl-N-nitrosocarbamate, shows a singlet for the methyl protons at δ 2.10 ppm and triplets for the ethyl protons, indicating their adjacent methylene (B1212753) groups. udayton.edu Similarly, ¹³C NMR provides information about the different carbon environments within the molecule. udayton.eduresearchgate.net Advanced 2D NMR techniques, such as HSQC and HMBC, can be used to establish correlations between protons and carbons, further confirming the structure. semanticscholar.orgresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. semanticscholar.org The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its chemical bonds. The presence of a strong absorption band around 1740 cm⁻¹ is characteristic of the C=O (carbonyl) stretch of the ester group. rsc.orgrsc.org Other characteristic peaks would correspond to C-H and C-S bonds. nih.gov

Mass spectrometry, particularly when coupled with GC, provides the molecular weight and fragmentation pattern of this compound. The molecular ion peak in the mass spectrum confirms the molecular weight of the compound. nih.gov The fragmentation pattern, which results from the breakdown of the molecule in the mass spectrometer, can provide additional structural information. helsinki.fi

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of protons. A singlet appears for the methyl protons of the thioether group (S-CH₃). The methylene protons adjacent to the sulfur atom (-S-CH₂-) and the methylene protons adjacent to the ester oxygen (-O-CH₂-) typically appear as triplets due to spin-spin coupling with each other. The methyl protons of the acetate group (CH₃-C=O) present as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in a unique electronic environment. Key signals include those for the methyl carbon of the thioether group, the two methylene carbons, the methyl carbon of the acetate group, and the carbonyl carbon of the ester group. beilstein-journals.orgarkat-usa.org The chemical shifts of these carbons are indicative of their bonding and neighboring functional groups.

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.1 | Singlet | S-CH₃ |

| ¹H | ~2.7 | Triplet | -S-CH₂- |

| ¹H | ~4.2 | Triplet | -O-CH₂- |

| ¹H | ~2.0 | Singlet | CH₃-C=O |

| ¹³C | ~15 | Quartet | S-CH₃ |

| ¹³C | ~35 | Triplet | -S-CH₂- |

| ¹³C | ~63 | Triplet | -O-CH₂- |

| ¹³C | ~21 | Quartet | CH₃-C=O |

| ¹³C | ~171 | Singlet | C=O |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-TOF)

Mass spectrometry (MS) is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound. High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization-Time of Flight (ESI-TOF) provides highly accurate mass measurements, allowing for the determination of the elemental composition. semanticscholar.orgthno.orgrsc.org

The nominal molecular weight of this compound (C₅H₁₀O₂S) is 134.20 g/mol . nih.gov HRMS can confirm this with high precision, often to several decimal places. semanticscholar.orgthno.orgrsc.org The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways involve the cleavage of the ester and thioether bonds, leading to characteristic fragment ions.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds. semanticscholar.org

A strong absorption band is typically observed in the region of 1740-1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester group usually appear in the 1250-1000 cm⁻¹ region. The presence of the sulfur atom can influence the C-H stretching and bending vibrations, which are observed in their typical regions.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~2950 | C-H stretch | Alkyl groups |

| ~1740 | C=O stretch | Ester |

| ~1240 | C-O stretch | Ester |

| ~1050 | C-O stretch | Ester |

Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., liquid film, gas). nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is primarily influenced by the carbonyl group of the ester and the sulfur atom. While saturated esters typically have a weak n→π* transition in the UV region, the presence of the sulfur atom can lead to additional absorptions. thno.org This technique can be useful for quantitative analysis and for studying interactions involving the chromophores present in the molecule. researchgate.net

Ancillary Analytical Techniques

In addition to the primary spectroscopic methods, other analytical techniques provide valuable information for the complete characterization of this compound.

Elemental Analysis for Composition Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and sulfur) in the compound. google.com The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₅H₁₀O₂S). A close agreement between the experimental and theoretical values confirms the elemental composition of the synthesized or purified compound.

Table 3: Elemental Composition of this compound

| Element | Theoretical Percentage |

|---|---|

| Carbon (C) | 44.75% |

| Hydrogen (H) | 7.51% |

| Oxygen (O) | 23.84% |

| Sulfur (S) | 23.89% |

Melting Point Determination for Compound Characterization

While this compound is a liquid at room temperature, its boiling point is a key physical property for characterization. nih.govthegoodscentscompany.com However, for solid derivatives or related compounds, the melting point is a crucial parameter for assessing purity. beilstein-journals.orgthno.orggoogle.com A sharp and well-defined melting point range is indicative of a pure compound. For this compound, the boiling point is reported to be in the range of 180-182 °C at atmospheric pressure. thegoodscentscompany.com

Utilization of this compound as an Analytical Standard

The accurate quantification of volatile compounds, particularly those present at trace levels in complex matrices, is a significant challenge in analytical chemistry. This compound has emerged as a valuable tool in this domain, frequently employed as an analytical standard to ensure the precision and reliability of analytical data. Its specific physicochemical properties make it particularly suitable for this role, especially in the analysis of volatile sulfur compounds (VSCs).

Internal standardization is a widely used technique in chromatography to correct for the loss of analyte during sample preparation and injection, as well as for variations in instrument response. An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and blanks. For a compound to be an effective internal standard, it should be chemically similar to the analytes of interest, have a retention time that is close to but well-resolved from the analytes, and not be naturally present in the sample.

This compound fulfills these criteria for the analysis of many VSCs, making it a preferred internal standard in various applications, most notably in the analysis of wine aromas. researchgate.netcore.ac.uk Its utility stems from its structural similarity to other sulfur-containing esters and volatile sulfur compounds, ensuring that it behaves in a comparable manner during extraction and chromatographic analysis. jfda-online.com This similarity in chemical behavior helps to compensate for any variations that may occur during the analytical process, leading to more accurate and precise quantification of the target VSCs.

The selection of an appropriate internal standard is critical for the development of robust analytical methods. In the analysis of heavy sulfur compounds in wine using gas chromatography with flame photometric detection (GC-FPD), ethyl (methylthio)acetate has been successfully used as an internal standard. researchgate.netcore.ac.uk The method involves a liquid-liquid extraction with dichloromethane, followed by concentration and injection into the GC system. researchgate.netcore.ac.uk The use of this compound in this context allows for the reliable quantification of a wide range of sulfur compounds that contribute to the wine's aroma profile.

Below is a data table summarizing the application of this compound as an internal standard in the analysis of volatile sulfur compounds.

Table 1: Application of this compound as an Internal Standard

| Matrix | Target Analytes | Analytical Technique | Reference |

|---|---|---|---|

| Wine | Heavy sulfur compounds | GC-FPD | researchgate.net, core.ac.uk |

The use of this compound as a standard is also integral to the calibration and validation of analytical methods. Calibration is the process of establishing a relationship between the concentration of an analyte and the analytical signal, typically by generating a calibration curve. Validation is the process of demonstrating that an analytical method is suitable for its intended purpose, and it involves assessing parameters such as linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

In the context of analyzing volatile sulfur compounds, a calibration curve can be constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (this compound) against the concentration of the analyte. mnstate.edu This approach, known as internal standard calibration, helps to minimize the effects of matrix interference and variations in injection volume.

A study on the analysis of heavy sulfur compounds in wine demonstrated the linearity of the method by generating calibration graphs for several sulfur compounds, including S-(methylthio)acetate, with correlation coefficients (R) of 0.999. researchgate.net This high correlation coefficient indicates a strong linear relationship between the concentration and the instrument response, which is a key requirement for accurate quantification.

The table below summarizes key validation parameters for analytical methods used in the determination of volatile compounds, illustrating the context in which a standard like this compound is employed.

Table 2: Illustrative Validation Parameters for the Analysis of Volatile Compounds

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Linearity (R²) | A measure of how well the calibration curve fits a linear model. | > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Analyte and matrix dependent (e.g., low µg/L to ng/L range) |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Analyte and matrix dependent (e.g., low µg/L to ng/L range) |

| Precision (RSD) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. | < 15-20% |

Identification and Quantification in Natural Sources

This compound has been identified as a volatile organic compound in a range of natural products, contributing to their characteristic scents.

This ester is a notable component of the aroma complex of several fruits, particularly melons of the Cucumis melo species. nih.govfoodb.ca

Other Fruits: Beyond melons, this compound has been reported in other fruits, including durian (Durio zibethinus), papaya (Carica papaya), apple, peach, pineapple, and plum. nih.govthegoodscentscompany.com

Table 1: Occurrence of this compound in Fruits and Horticultural Products

| Natural Source | Scientific Name | Finding | Reference(s) |

|---|---|---|---|

| Cantaloupe/Muskmelon | Cucumis melo | Identified as a key aroma compound, contributing fruity, green, and earthy notes. | nih.govfoodb.cawiley.comnih.govreading.ac.ukresearchgate.netthegoodscentscompany.com |

| Durian | Durio zibethinus | Reported as a volatile component. | nih.govthegoodscentscompany.com |

| Papaya | Carica papaya | Reported as a volatile component. | nih.gov |

| Apple | Malus domestica | Listed as a naturally occurring compound. | thegoodscentscompany.comthegoodscentscompany.com |

| Peach | Prunus persica | Listed as a naturally occurring compound. | thegoodscentscompany.comthegoodscentscompany.com |

| Pineapple | Ananas comosus | Listed as a naturally occurring compound. | thegoodscentscompany.com |

| Plum | Prunus domestica | Listed as a naturally occurring compound. | thegoodscentscompany.com |

| Grape | Vitis vinifera | Listed as a naturally occurring compound. | thegoodscentscompany.com |

The compound has also been detected in extracts from various plants, indicating a broader distribution in the plant kingdom.

Alysicarpus monilifer : GC-MS analysis of an ethyl acetate extract of the whole plant Alysicarpus monilifer identified the presence of this compound. scholarscentral.comresearchgate.netscholarsresearchlibrary.com This plant, belonging to the Fabaceae family, is used in traditional medicine. scholarscentral.comscholarsresearchlibrary.comderpharmachemica.com

Sphenocentrum jollyanum : While GC-MS studies have been conducted on the ethanol (B145695) root extract and its fractions (ethyl acetate and methanol) of Sphenocentrum jollyanum, the presence of this compound is not explicitly confirmed in the available abstracts. oup.comresearchgate.netresearchgate.net The analyses did identify numerous other phytochemicals. oup.comresearchgate.netresearchgate.net

This compound is also found in fermented products, where its formation is linked to microbial metabolism.

Vinegar: This ester is among the many volatile organic compounds that constitute the complex aroma of vinegar. nih.gov During the fermentation of fruit wines into vinegar, the concentrations of various esters can change. nih.gov While some esters like ethyl acetate may decrease due to hydrolysis during acetic acid bacteria metabolism, the formation of other esters contributes to the final flavor profile. nih.govmdpi.com The specific volatile composition, including sulfur compounds, is influenced by the raw materials and the microorganisms involved in the fermentation process. nih.govmdpi.com

Postulated Biosynthetic Pathways and Precursors

The formation of this compound in biological systems is primarily attributed to enzymatic reactions involving specific metabolic precursors.

The final step in the biosynthesis of this compound is believed to be catalyzed by alcohol acyltransferases (AATs).

Role of Alcohol Acyltransferases (AATs): AATs are enzymes crucial for the synthesis of volatile esters in fruits. researchgate.net Research on melon AATs has demonstrated their capability to synthesize thioether esters. Specifically, three recombinant AATs from Charentais melon (Cm-AAT1, Cm-AAT3, and Cm-AAT4) were all able to produce this compound, with Cm-AAT1 showing the highest activity for this reaction. researchgate.net This enzymatic reaction involves the condensation of an alcohol with an acyl-CoA. In the case of this compound, the precursors are 2-(methylthio)ethanol and acetyl-CoA. ucdavis.edu

The biosynthesis of this compound originates from the metabolism of sulfur-containing amino acids.

Methionine as a Precursor: The sulfur-containing amino acid methionine is a key precursor for many volatile sulfur compounds. The Ehrlich pathway, a catabolic route for amino acids, is implicated in the formation of the alcohol moiety of this compound. researchgate.net Through this pathway, methionine can be converted to intermediates that eventually lead to the formation of 2-(methylthio)ethanol. This alcohol can then be acetylated by AATs to form this compound. ucdavis.edu The formation of related compounds like 3-(methylthio)propyl acetate also derives from methionine catabolism via the Ehrlich pathway. researchgate.net

Chemosensory and Ecological Significance of Natural Occurrence

The presence of this compound in nature is not merely incidental; it carries significant implications for how organisms, particularly plants, interact with their environment and for the sensory characteristics of various biological systems. As a volatile organic compound (VOC), it plays a dual role in chemical signaling and as a key component of aroma profiles.

Role in Plant-Environment Interactions

Volatile organic compounds are crucial for a plant's ability to navigate its environment, mediating interactions with both biotic and abiotic factors. researchgate.net While direct research on the specific ecological roles of this compound is limited, its chemical nature as a sulfur-containing VOC allows for informed inferences about its functions. Plant volatiles are known to be involved in a range of interactions, including defense against herbivores, attracting pollinators, and even communication between plants. researchgate.netfrontiersin.org

Sulfur-containing compounds in plants are often associated with defense mechanisms. researchgate.net Their pungent odors can act as repellents to herbivores, deterring them from feeding. Furthermore, the emission of VOCs can be induced by stresses like pathogen attacks. These chemical signals can warn neighboring plants of a threat, prompting them to activate their own defense systems. mdpi.com Some microbial VOCs have been shown to induce systemic resistance in plants, and these can include sulfurous compounds. nih.govnih.gov It is plausible that this compound participates in such defensive strategies.

Contributions to Aroma Profiles in Biological Systems

This compound is a well-documented contributor to the aroma and flavor of numerous foods and beverages. Its own scent is often described as sulfury, creamy, and reminiscent of cauliflower or cabbage. perfumerflavorist.comnih.govfemaflavor.org However, as part of a complex mixture of other volatile compounds, it contributes to a wide range of sensory profiles.

The formation of this compound in biological systems is often linked to the metabolism of the sulfur-containing amino acid methionine. nih.gov In fermented beverages, this compound can be produced by yeast during fermentation. For example, it has been identified in mead, where its presence and concentration can influence the final flavor profile. mdpi.com While it can add complexity, in high concentrations, it may be perceived as an off-flavor. mdpi.com

The table below details the natural sources of this compound and its associated aroma descriptions.

| Natural Source | Aroma Description/Contribution | References |

| Melon (Cantaloupe) | Part of the complex, musky aroma; described as having earthy, cucumber, or green notes. | mdpi.comnih.govashs.orgperfumerflavorist.com |

| Pineapple | Contributes a sulfury, meaty, yet fruity and tropical note. | scentspiracy.comnih.govacs.orgthegoodscentscompany.com |

| Cabbage | Contributes to the characteristic sharp, sulfury, and pungent scent. | perfumerflavorist.comacs.org |

| Durian | A component of the dominant sulfurous and pungent overall aroma. | acs.org |

| Kiwifruit | Identified as a component of the fruit's volatile profile. | acs.org |

| Fermented Beverages (e.g., Mead) | Can add complexity, but may be considered an off-flavor at high concentrations. | mdpi.com |

Computational and Theoretical Chemical Studies of 2 Methylthio Ethyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation, albeit with approximations. These methods are invaluable for determining electronic properties such as orbital energies, charge distribution, and molecular reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, where atomic orbitals combine to form molecular orbitals that are delocalized over the entire molecule. These molecular orbitals are classified as either bonding, antibonding, or non-bonding, each with a discrete energy level.

For 2-(Methylthio)ethyl acetate (B1210297), an MO analysis would reveal the distribution and energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy and location of the HOMO are crucial as it represents the molecule's ability to donate electrons. In 2-(Methylthio)ethyl acetate, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur and oxygen atoms, making these sites susceptible to electrophilic attack.

LUMO: The LUMO's energy and distribution indicate the molecule's capacity to accept electrons. The LUMO is likely centered around the carbonyl group (C=O), specifically on the antibonding π* orbital, which is the typical site for nucleophilic attack in esters.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excited and thus more reactive. While specific energy values for this compound are not available in the cited literature, this type of analysis is standard for understanding reactivity patterns.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost. The B3LYP functional combined with a Pople-style basis set like 6-311+g(d,p) is a common choice for optimizing molecular geometries and calculating electronic properties of organic molecules.

A DFT study of this compound would yield several key pieces of information:

Optimized Geometry: Calculation of the lowest-energy three-dimensional structure, providing precise bond lengths, bond angles, and dihedral angles.

Electronic Properties: Generation of a molecular electrostatic potential (MEP) map, which illustrates the charge distribution and highlights electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would likely show negative potential around the carbonyl oxygen and positive potential near the hydrogens of the methyl and ethyl groups.

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the molecule's vibrational modes and confirm the nature of stationary points on the potential energy surface (i.e., minima or transition states).

Although data tables with these specific parameters for this compound are not present in published research, DFT remains the standard method for obtaining such predictive data.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of this compound, arising from the rotation around its single bonds, means it can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them.

The rotation around the C-O and C-S single bonds in this compound gives rise to different conformers. Of particular interest is the orientation around the ester group's C(O)-O bond. Esters often exhibit a preference for a planar s-trans (or anti) conformation, where the carbonyl group and the alkyl group on the oxygen are on opposite sides, over the s-cis (or syn) conformation due to reduced steric hindrance.

A computational analysis would determine the relative energies of these conformers. For this compound, it is highly probable that the s-trans conformer is significantly more stable. Further analysis would involve scanning the potential energy surface by systematically rotating other key dihedral angles, such as the C-C-S-C and O-C-C-S bonds, to locate all local energy minima.

By calculating the energy of the molecule as a function of the rotation around a specific single bond, an energetic landscape can be mapped. This map reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. The energy difference between a minimum and an adjacent maximum is the rotational barrier.

For this compound, key rotational barriers would include:

The barrier to rotation around the C(O)-O bond, which dictates the interconversion between s-cis and s-trans isomers.

The barrier to rotation around the C-S bond, influenced by the interaction between the methyl group and the rest of the molecule.

The barrier for the terminal methyl group of the acetate moiety.

While specific values are unavailable, studies on similar molecules like ethyl methyl ether show that such barriers are typically on the order of a few kcal/mol.

Table 1: Hypothetical Data Table for Conformational Analysis This table illustrates the type of data that a computational study would generate. The values are not based on actual calculations for this compound.

| Dihedral Angle | Conformer | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| O=C-O-C | s-trans | 0.00 | 8-12 |

| O=C-O-C | s-cis | > 4.00 | - |

| C-O-C-C | anti | 0.00 | 3-5 |

| C-O-C-C | gauche | ~0.5-1.5 | - |

Reaction Mechanism Modeling and Kinetic Simulations

Computational chemistry is a vital tool for elucidating the step-by-step pathways of chemical reactions (mechanisms) and predicting their rates (kinetics). For this compound, this could involve modeling reactions such as hydrolysis or oxidation.

Reaction mechanism modeling involves:

Identifying Reactants and Products: Defining the starting materials and final products of the transformation.

Locating Transition States (TS): Finding the highest energy structure along the reaction coordinate that connects reactants and products. The geometry of the TS provides insight into how bonds are formed and broken.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), a critical factor controlling the reaction rate.

For example, modeling the hydrolysis of this compound would involve calculating the structures and energies of intermediates and transition states for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.

Kinetic simulations would then use the calculated activation energies, often within the framework of Transition State Theory (TST), to compute rate constants at different temperatures. This allows for a theoretical prediction of how fast the reaction will proceed under various conditions. While computational studies on the combustion and hydrolysis of related esters like ethyl acetate exist, specific kinetic simulations for this compound have not been reported in the reviewed literature.

Transition State Characterization (e.g., Six-membered cyclic transition state)

The thermal decomposition, or pyrolysis, of esters that contain a β-hydrogen atom is a well-studied class of reactions that proceeds through a specific type of intramolecular elimination known as a syn elimination or Ei (Elimination Internal) mechanism. wikipedia.org Computational studies on analogous compounds like ethyl acetate have been instrumental in characterizing the geometry and energetics of the transition state for this process.

Theoretical calculations, often employing methods like density functional theory (DFT), have shown that this reaction proceeds via a concerted, six-membered cyclic transition state. researchgate.netusfq.edu.ec In this arrangement, the carbonyl oxygen atom acts as an internal base, abstracting a β-hydrogen from the ethyl group. Simultaneously, the C-O bond of the ester cleaves, and a new π-bond forms, resulting in the formation of an alkene and a carboxylic acid. wikipedia.orgstudy.com

For the thermal decomposition of ethyl acetate, this mechanism leads to the formation of ethylene (B1197577) and acetic acid. usfq.edu.ec The transition state involves a planar, cyclic arrangement of six atoms where bonds are breaking and forming concurrently. study.com This pericyclic reaction is thermally activated and does not require an external acid or base catalyst. wikipedia.org It is a general mechanism for the pyrolysis of various esters, and it is highly probable that this compound, which also possesses β-hydrogens, would decompose through a similar six-membered transition state to yield acetic acid and methyl vinyl sulfide.

Key Features of the Six-Membered Cyclic Transition State in Ester Pyrolysis:

Concerted Mechanism: Bond breaking and bond formation occur in a single step. researchgate.net

Syn-Elimination: The abstracted hydrogen and the leaving group (the acetate) are on the same side of the C-C bond. wikipedia.orgorganic-chemistry.org

Cyclic Geometry: A six-membered ring is formed in the transition state, which lowers the activation energy compared to a stepwise mechanism. study.com

No Intermediates: The reaction proceeds directly from reactant to product through this transition state without forming charged intermediates. wikipedia.org

Prediction of Reaction Rates and Selectivity (e.g., Thermal Decomposition Kinetics)

Computational chemistry is a vital tool for predicting the kinetics of chemical reactions, including the thermal decomposition of esters. By calculating the potential energy surface, researchers can determine the activation energy (Ea), which is the minimum energy required for the reaction to occur, and the pre-exponential factor (A), which relates to the frequency of effective collisions. These parameters are essential for calculating the rate constant (k) of a reaction using the Arrhenius equation.

For the model compound ethyl acetate, theoretical calculations have been performed to investigate its unimolecular decomposition. osti.gov These studies often use high-level quantum chemical methods and theories like Transition State Theory (TST) to predict reaction rate constants as a function of temperature and pressure. libretexts.orgwuxiapptec.com

Experimental and theoretical studies on the fast pyrolysis of ethyl acetate have determined activation energy values in the range of 193 to 213 kJ/mol for its decomposition into ethylene and acetic acid. researchgate.netusfq.edu.ec Computational models for similar esters, like ethyl propionate (B1217596), have also been developed to understand the influence of molecular structure on decomposition rates. cdnsciencepub.com These computational approaches allow for the systematic investigation of different reaction pathways and the prediction of product selectivity under various conditions. For this compound, similar computational methods could be employed to predict its decomposition kinetics and identify the primary products and potential byproducts.

Note: The pre-exponential factor is for the analogous compound ethyl propionate as a representative value for this class of reaction.

Predictive Modeling for Structure-Activity Relationship (SAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or other properties. researchgate.net These models are built by calculating molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties—and then using statistical methods to find a mathematical relationship between these descriptors and the observed activity. cresset-group.comnih.gov

While no specific QSAR models for this compound were identified, the methodology is broadly applicable. For a series of related thioether esters, a QSAR study could be developed to predict properties like toxicity, flavor profile, or receptor binding affinity.

The typical workflow for developing a QSAR model includes:

Data Set Collection: A set of molecules with known activity values is compiled. For esters, this could include aquatic toxicity data. cresset-group.comnih.gov

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, physicochemical, electronic) are calculated for each molecule in the data set. acs.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a model that links the descriptors to the activity. cresset-group.comchemscene.com

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and evaluation with an external set of compounds not used in model development.

For a compound like this compound, relevant descriptors might include those related to the sulfur atom's polarizability, the molecule's partition coefficient (logP), and various shape and connectivity indices. A robust QSAR model could then be used to predict the properties of newly designed, related compounds, thereby prioritizing synthesis and experimental testing efforts. researchgate.net

Compound Index

Environmental Fate and Transformation Dynamics of 2 Methylthio Ethyl Acetate

Chemical Transformation Processes in Aquatic and Atmospheric Systems

In addition to photochemical reactions, 2-(methylthio)ethyl acetate (B1210297) can undergo chemical transformations, primarily hydrolysis and oxidation, in both aquatic and atmospheric environments.

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The ester linkage in 2-(methylthio)ethyl acetate is susceptible to hydrolysis, which can be catalyzed by acid or base. pearson.cominternationaljournalssrg.orguv.es

The reaction proceeds as follows: CH₃C(O)OCH₂CH₂SCH₃ + H₂O ⇌ CH₃COOH + HOCH₂CH₂SCH₃

Under environmental conditions (pH 5-9), this reaction is generally slow for simple aliphatic esters. The rate of hydrolysis is significantly dependent on pH and temperature. internationaljournalssrg.org The ultimate products of hydrolysis are acetic acid and 2-(methylthio)ethanol (B31312). fiveable.mewikipedia.org

Table 1: Expected Hydrolysis Products of this compound

| Reactant | Product 1 | Product 2 |

| This compound | Acetic acid | 2-(Methylthio)ethanol |

This table is based on the general mechanism of ester hydrolysis.

The thioether group in this compound is susceptible to oxidation. In aquatic environments, this can be initiated by reactive oxygen species like hydroxyl radicals. In the atmosphere, gas-phase oxidation is primarily driven by reaction with •OH radicals. conicet.gov.arrsc.org

The oxidation of the sulfur atom can lead to the formation of a sulfoxide (B87167) and subsequently a sulfone:

Formation of Sulfoxide: CH₃C(O)OCH₂CH₂S(O)CH₃ (2-(Methylsulfinyl)ethyl acetate)

Formation of Sulfone: CH₃C(O)OCH₂CH₂S(O₂)CH₃ (2-(Methylsulfonyl)ethyl acetate)